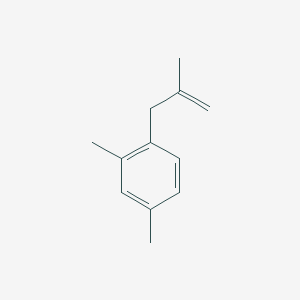

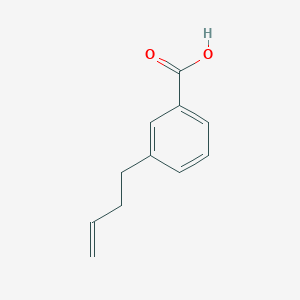

3-(2-Methyl-2-propenyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

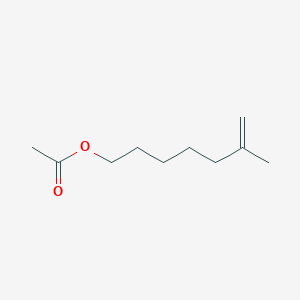

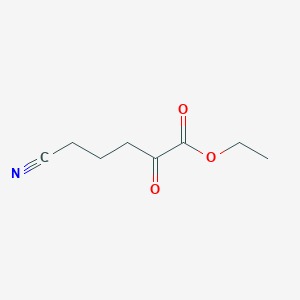

3-(2-Methyl-2-propenyl)benzoic acid, also known as umbelliferone acid, is a colorless or pale yellow crystal powder. It has a molecular weight of 176.22 . It has been the subject of extensive research, owing to its potential applications in various fields such as medicine, cosmetics, and food.

Molecular Structure Analysis

The molecular structure of 3-(2-Methyl-2-propenyl)benzoic acid is represented by the linear formula C11H12O2 . The InChI code for this compound is 1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) .

Physical And Chemical Properties Analysis

3-(2-Methyl-2-propenyl)benzoic acid is a white solid . It has a molecular weight of 176.22 . It is sparingly soluble in water, soluble in ethanol and ether, and insoluble in chloroform and benzene.

科学研究应用

Molecular and Electronic Structure Studies : A study conducted by Hameed, Jalbout, and Trzaskowski (2007) focused on the theoretical investigation of the molecular and electronic structure of a related molecule, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid, using density functional theory. This research provides insights into the geometric and electronic properties of such compounds (Hameed, Jalbout, & Trzaskowski, 2007).

Synthesis and Biological Activity : Strickland et al. (1983) reported on the synthesis and biological activity of a series of retinoidal benzoic acid derivatives, including 3-alkyl and 3-alkoxy derivatives. These compounds were evaluated for their ability to induce differentiation in murine and human cells, which is significant for cancer research and treatment (Strickland et al., 1983).

Antimicrobial and Molluscicidal Activity : Research by Orjala et al. (1993) identified new prenylated benzoic acid derivatives with antimicrobial and molluscicidal activities from Piper aduncum leaves. This study contributes to the understanding of natural compounds with potential therapeutic and agricultural applications (Orjala et al., 1993).

Chemical Synthesis Techniques : Giri et al. (2007) explored the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, including benzoic acids. This research is significant for the field of organic synthesis and the development of new chemical methodologies (Giri et al., 2007).

Biosynthesis Studies : El-Mawla, Schmidt, and Beerhues (2001) investigated the role of benzoic acids as precursors in xanthone biosynthesis in cell cultures. Their work contributes to the understanding of metabolic pathways in plants, particularly in the context of stress response and secondary metabolite production (El-Mawla, Schmidt, & Beerhues, 2001).

Plant Stress Tolerance : A study by Senaratna et al. (2004) found that benzoic acid and its derivatives could induce multiple stress tolerance in plants. This research has implications for agriculture and plant biology, particularly in enhancing crop resilience to environmental stresses (Senaratna et al., 2004).

属性

IUPAC Name |

3-(2-methylprop-2-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDZECNFLPVYEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641265 |

Source

|

| Record name | 3-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-2-propenyl)benzoic acid | |

CAS RN |

732249-38-6 |

Source

|

| Record name | 3-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。